molecular formula C19H19N3O4 B11100562 N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11100562
M. Wt: 353.4 g/mol
InChI Key: NXWVOCRQZTZDMV-UHFFFAOYSA-N
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Description

N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxyphenyl group, a dioxopyrrolidinyl ring, and a benzohydrazide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves a multi-step process. One common method includes the reaction of 3-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with succinic anhydride to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]isonicotinohydrazide
  • 4-{[1-(2-Hydroxy-3-ethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Uniqueness

N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C19H19N3O4/c1-2-26-15-10-6-9-14(11-15)22-17(23)12-16(19(22)25)20-21-18(24)13-7-4-3-5-8-13/h3-11,16,20H,2,12H2,1H3,(H,21,24)

InChI Key

NXWVOCRQZTZDMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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